(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC11279685
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN2O2S |
|---|---|
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | (5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H13ClN2O2S/c1-22-14-8-6-13(7-9-14)19-17-20-16(21)15(23-17)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,20,21)/b15-10- |
| Standard InChI Key | STVBNDPXBLZJNV-GDNBJRDFSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 |
| Canonical SMILES | COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a thiazol-4(5H)-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The (5Z)-configuration indicates the geometry of the 4-chlorobenzylidene substituent, which adopts a planar orientation relative to the thiazolone core. Key structural attributes include:
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4-Chlorobenzylidene group: Enhances electrophilicity via electron-withdrawing effects, facilitating nucleophilic attacks at the α,β-unsaturated carbonyl system .
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4-Methoxyphenylamino group: Introduces electron-donating methoxy substituents, balancing electronic effects and influencing solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClN₂O₂S |
| Molecular Weight | 344.8 g/mol |
| CAS Number | VCID: VC11279685 |
| Solubility | Limited in polar solvents |
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a condensation reaction between 4-chlorobenzaldehyde and 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions (e.g., NaOH/K₂CO₃) in ethanol or methanol. The reaction proceeds via nucleophilic addition-elimination, with reflux (70–80°C) driving product formation. Purification is achieved through recrystallization or column chromatography, yielding 60–75%.
Table 2: Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 80 | 68 |
| K₂CO₃ | Methanol | 70 | 72 |
Mechanistic Insights
The 4-chlorobenzaldehyde acts as an electrophile, while the thiazolone enolate serves as the nucleophile. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazolone carbonyl and the aniline NH .
Spectroscopic Characterization
FT-IR Analysis
NMR Spectroscopy
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¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H, Ar–H), 6.90 (d, J = 8.5 Hz, 2H, OCH₃–Ar), 5.45 (s, 1H, CH=N) .
Computational Studies
DFT Calculations
DFT analyses (B3LYP/6-311G(d,p)) reveal:
-
Molecular Electrostatic Potential (MEP): Electron-rich regions localize at the thiazolone carbonyl and methoxy oxygen, favoring electrophilic interactions .
Table 3: Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| Ionization Potential | 6.42 |
| Electron Affinity | 2.61 |
| Electrophilicity Index | 1.89 |
Molecular Docking
Docking with topoisomerase II (PDB: 1ZXM) shows a binding energy of −9.2 kcal/mol, driven by hydrogen bonds with Arg503 and π-π stacking with guanine residues .
Future Directions
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